molecular formula C10H11BrN2O4 B1469976 Diethyl 5-Bromopyrimidine-4,6-dicarboxylate CAS No. 1820687-49-7

Diethyl 5-Bromopyrimidine-4,6-dicarboxylate

Cat. No. B1469976
M. Wt: 303.11 g/mol
InChI Key: QNNRCTZJUZGRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-Bromopyrimidine-4,6-dicarboxylate (CAS# 1820687-49-7) is a research chemical . It is also known as 5-bromopyrimidine-4,6-dicarboxylic acid diethyl ester .


Molecular Structure Analysis

The molecular weight of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate is 303.11 . The molecular formula is C10H11BrN2O4 . The InChI code is 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate include a molecular weight of 303.11 , a molecular formula of C10H11BrN2O4 , and an InChI code of 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .

Scientific Research Applications

  • Summary of Application: This compound has been studied for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
  • Methods of Application: The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens .
  • Results or Outcomes: The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC 50 value of 113.964±0.076 µg/ml .

properties

IUPAC Name

diethyl 5-bromopyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRCTZJUZGRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-Bromopyrimidine-4,6-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Reactant of Route 2
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.